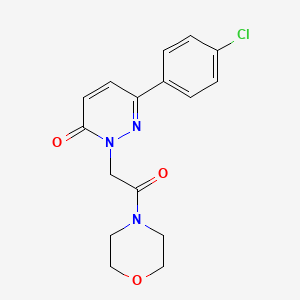

6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJSIGLIUJGWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 333.77 g/mol. The structure features a pyridazine ring substituted with a chlorophenyl group and a morpholino-2-oxoethyl moiety, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN3O3 |

| Molecular Weight | 333.77 g/mol |

| Boiling Point | 538.2 °C (predicted) |

| Density | 1.38 g/cm³ (predicted) |

| pKa | -1.22 (predicted) |

The biological activity of this compound is thought to involve interactions with various molecular targets. Preliminary studies suggest that the compound may act as an inhibitor of cyclooxygenases (COX), potentially exerting anti-inflammatory effects similar to other pyridazinone derivatives.

Interaction with Cyclooxygenases

Research indicates that related compounds demonstrate significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. For instance, studies on similar pyridazinone derivatives have shown COX-1 inhibition rates around 59% and COX-2 inhibition rates around 37% at concentrations of 10 µM .

Anticancer Activity

Research into the anticancer potential of pyridazinones has revealed promising results. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating that modifications in the structure could enhance antitumor activity.

Case Studies

-

Analgesic and Anti-inflammatory Effects :

A study focusing on related pyridazinones demonstrated their effectiveness in reducing pain and inflammation without causing gastric lesions in animal models . This suggests that this compound may exhibit similar benefits. -

Molecular Docking Studies :

Molecular docking studies have indicated that pyridazinone derivatives can effectively bind to the active sites of COX enzymes, suggesting a mechanism by which these compounds exert their pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, molecular weights, and reported biological activities of the target compound with structurally related pyridazinones:

Key Differentiators

The 4-chlorophenyl group increases lipophilicity and electron-withdrawing effects compared to methoxy or naphthalenyl substituents, influencing membrane permeability and target affinity .

Enzyme Inhibition Profiles: Piperazino-containing analogs (e.g., ) exhibit potent MAO-B inhibition (IC₅₀ < 0.1 µM), while morpholino derivatives may show altered selectivity due to differences in ring electronegativity (oxygen vs. nitrogen in morpholine vs. piperazine). Indole-substituted pyridazinones () demonstrate antimicrobial activity, suggesting that bulky substituents (e.g., indole) favor interactions with bacterial targets over neurological enzymes.

Synthetic Accessibility: Morpholino-containing compounds () often require multi-step synthesis with oxoethyl linkers, whereas chlorophenyl-pyridazinones () are synthesized via nucleophilic substitutions or coupling reactions.

Physicochemical Properties

- Solubility: Morpholino derivatives (logP ~2.5) are more water-soluble than naphthalenyl analogs (logP ~3.8) due to the morpholine oxygen’s polarity .

- Metabolic Stability : Chlorophenyl groups may slow hepatic metabolism compared to methoxy or fluorine substituents .

Industrial Relevance

- The compound’s synthesis (via morpholino acylation ) is scalable using chromatography-free purification, making it cost-effective for drug discovery pipelines.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the pyridazinone core via condensation of glyoxalic acid, substituted acetophenones, and hydrazine hydrate under reflux in glacial acetic acid .

- Step 2 : Alkylation at position 2 of the pyridazinone ring using ethyl bromoacetate or similar reagents in acetone with potassium carbonate as a base .

- Optimization : Key parameters include temperature control (reflux conditions), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios. Purification via recrystallization or chromatography ensures high yield (>70%) and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and morpholino group integration .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm) and morpholino C-N stretches (~1100 cm) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H] at m/z ~375) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally similar pyridazinone derivatives?

- Methodological Answer : Analogous compounds exhibit:

- Analgesic/Anti-inflammatory Activity : Evaluated via carrageenan-induced writhing and rat paw edema tests, with potency comparable to acetyl salicylic acid .

- Antimicrobial Potential : Structural motifs like halogenated aryl groups enhance interactions with microbial targets .

- Cardiovascular Effects : Pyridazinones with aminophenyl substituents show vasorelaxant and cardioactive properties .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., morpholino, chlorophenyl) affect the compound’s pharmacological profile?

- Methodological Answer :

- Morpholino Substitution : The 2-morpholino-2-oxoethyl group enhances solubility and modulates target affinity (e.g., cyclooxygenase inhibition) .

- Chlorophenyl Group : Electron-withdrawing Cl improves metabolic stability and binding to hydrophobic enzyme pockets .

- SAR Studies : Systematic replacement of substituents (e.g., morpholino with piperazine) followed by in vitro assays (IC determination) identifies critical pharmacophores .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- SHELX Software : Single-crystal X-ray diffraction (SHELXL/SHELXS) determines bond lengths, angles, and torsional conformations. For example, the dihedral angle between pyridazinone and chlorophenyl rings impacts planarity and π-π stacking .

- Twinned Data Refinement : High-resolution data (>1.0 Å) and SHELXE’s dual-space methods resolve disorder in morpholino moieties .

Q. How can researchers address contradictions in biological activity data across studies (e.g., varying IC values)?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, cell lines) to minimize variability .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors like impurity levels .

- Target Validation : Use knockout models or siRNA silencing to confirm specificity of observed activities .

Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., VAP-1, COX-2)?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Simulate interactions with active sites (e.g., VAP-1’s catalytic copper ion) using PyMOL for visualization .

- QSAR Modeling : Develop regression models correlating substituent descriptors (logP, polar surface area) with activity data from analogs .

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .

Q. What strategies improve the solubility and bioavailability of this compound?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the morpholino oxygen to enhance intestinal absorption .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, validated via HPLC pharmacokinetic studies .

- Salt Formation : React with HCl or sodium citrate to improve aqueous solubility (>5 mg/mL) without altering activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.